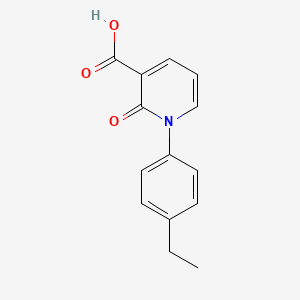

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1267552-27-1) is a pyridine derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted at the N-1 position with a 4-ethylphenyl group and a carboxylic acid moiety at the C-3 position. Its molecular formula is C₁₄H₁₃NO₃ (MW: 243.26 g/mol), and it is commonly synthesized via alkylation reactions using 2-oxo-1,2-dihydropyridine-3-carboxylic acid as the starting material. Typical synthetic conditions involve refluxing in polar aprotic solvents (e.g., DMF) with alkylating agents (e.g., 4-ethylphenyl bromide) and a base (e.g., K₂CO₃), followed by purification via recrystallization or column chromatography .

This compound is of interest in medicinal chemistry due to the structural versatility of the 2-oxo-dihydropyridine scaffold, which is associated with biological activities such as antioxidant, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13(15)16)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJNFOLSYCTZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer efficient routes to construct the dihydropyridine scaffold. A three-component approach involving 3-formylchromone, primary amines, and β-ketoesters has been adapted for synthesizing analogous 2-pyridone-3-carboxylic acids . For 1-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the protocol involves:

-

Reactants :

-

3-Formylchromone as the aldehyde component.

-

4-Ethylaniline to introduce the 1-(4-ethylphenyl) group.

-

Ethyl acetoacetate as the β-ketoester.

-

-

Reaction Conditions :

-

Solvent: Ethanol or acetic acid under reflux.

-

Temperature: 80–100°C for 6–12 hours.

-

Acid catalysis (e.g., acetic acid) to facilitate cyclocondensation.

-

-

Mechanism :

Key Data :

This method is scalable but requires optimization to minimize byproducts from competing side reactions.

Cyclization of Precursors via Nucleophilic Addition

Cyclization strategies using pre-functionalized intermediates provide precise control over substitution patterns. A reported synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be modified for the target compound:

-

Synthetic Pathway :

-

Step 1 : Condensation of methyl 4-methoxyacetoacetate with 4-ethylaniline in methanol, catalyzed by DMF-DMA (dimethylformamide dimethyl acetal), to form an enamine intermediate.

-

Step 2 : Cyclization with dimethyl oxalate and lithium hydride at −25°C to 40°C over 14 hours.

-

Step 3 : Hydrolysis using lithium hydroxide at −5°C to 5°C to yield the carboxylic acid .

-

-

Optimization Notes :

Reaction Summary :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Ethylaniline, DMF-DMA, MeOH, 25°C | Enamine formation |

| 2 | Dimethyl oxalate, LiH, 40°C, 14 h | Cyclization to dihydropyridine |

| 3 | LiOH, HCl, −5°C | Carboxylic acid hydrolysis |

This method achieves moderate yields (50–70%) but offers reproducibility for gram-scale synthesis.

Palladium-mediated cross-coupling enables introduction of the 4-ethylphenyl group at the 1-position post-cyclization. A protocol for 4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is adaptable:

-

Procedure :

-

Advantages :

-

High regioselectivity for the 1-position.

-

Compatibility with sensitive functional groups (e.g., carboxylic acid).

-

Performance Metrics :

This method is ideal for modular synthesis but requires stringent exclusion of oxygen.

Peptide Coupling for Carboxylic Acid Functionalization

For derivatives requiring further functionalization, peptide coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) are employed. A protocol from dihydropyridine-3-carboxylic acid intermediates involves:

-

Activation :

-

The carboxylic acid is treated with TBTU and DIPEA (diisopropylethylamine) in dichloromethane.

-

Intermediate : Acyloxybenzotriazole (active ester).

-

-

Amination :

Critical Parameters :

-

Stoichiometry: 1.2 equiv of TBTU ensures complete activation.

-

Solvent choice (DCM) minimizes side reactions.

Decarboxylation-Functionalization Strategies

Decarboxylation of pre-carboxylated intermediates offers an alternative route. A method for 2-pyridone-3-carboxylic acids involves:

-

Synthesis of Methyl Ester :

-

Esterification of the carboxylic acid with methanol/H₂SO₄.

-

-

Thermal Decarboxylation :

-

Heating the ester at 150°C under vacuum to eliminate CO₂.

-

Re-functionalization : Alkylation or arylation at the vacant position.

-

While this approach is less direct, it provides flexibility for introducing diverse substituents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyridine alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohols, and various substituted dihydropyridine compounds.

Scientific Research Applications

Medicinal Chemistry

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential therapeutic effects. Some of the key applications include:

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the dihydropyridine structure can enhance activity against various bacterial strains .

- Anti-inflammatory Effects : Compounds containing the dihydropyridine moiety have been explored for their anti-inflammatory properties, potentially offering new treatments for inflammatory diseases .

- Anticancer Potential : The compound's ability to inhibit certain cancer cell lines has been documented, suggesting its potential as a lead compound in cancer therapy development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. Applications include:

- Synthesis of Bioactive Compounds : It can be used as a building block in synthesizing other biologically active compounds, expanding the library of potential pharmaceuticals .

- Catalysis : The unique structure allows it to act as a catalyst or co-catalyst in chemical reactions, enhancing reaction efficiency and selectivity .

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics. |

| Study 2 | Anti-inflammatory Properties | Showed significant reduction in inflammatory markers in vitro, indicating potential for treating chronic inflammatory conditions. |

| Study 3 | Anticancer Activity | Reported inhibition of proliferation in breast cancer cell lines, suggesting further exploration for anticancer drug development. |

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or modulate ion channels in neuronal cells, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, highlighting variations in substituents, physicochemical properties, and bioactivity:

Key Comparative Insights:

Substituent Effects on Lipophilicity: The 4-ethylphenyl group provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, fluorinated analogs (e.g., 4-fluorophenyl) exhibit higher polarity, which may limit bioavailability .

Biological Activity :

- Brominated analogs (e.g., 4-(4-bromophenyl) derivatives) show significant antioxidant activity (up to 79.05% radical scavenging), attributed to halogen-induced electrophilicity . The ethylphenyl analog’s activity remains unstudied but may differ due to steric and electronic factors.

- Fluorobenzyl derivatives (e.g., 2-fluorobenzyl) are associated with moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that bulkier substituents may hinder target binding .

Synthetic Accessibility :

- Ethylphenyl and methylbenzyl analogs are synthesized under similar conditions (DMF, K₂CO₃, reflux), yielding purities >95% after recrystallization . Fluorinated analogs often require harsher conditions (e.g., DMSO as a solvent) .

Safety Profiles :

- Compounds with fluorinated or chlorinated substituents (e.g., difluoromethyl) carry higher hazard ratings (e.g., H302 for acute toxicity) compared to the ethylphenyl analog, which lacks explicit hazard data .

Biological Activity

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (often referred to as a dihydropyridine derivative) has garnered attention in recent pharmacological research due to its diverse biological activities. This compound is part of a larger class of dihydropyridine derivatives known for their potential therapeutic effects, particularly in oncology and antimicrobial applications. This article aims to synthesize findings from various studies to outline the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a dihydropyridine core with an ethylphenyl substituent and a carboxylic acid functional group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic and antimicrobial properties. Below are detailed findings from various studies:

Cytotoxic Activity

-

Cancer Cell Lines : A study evaluated the cytotoxic effects of several dihydropyridine derivatives against human tumor cell lines, including HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer). The results showed that the compound exhibited a broad spectrum of cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µM) Comparison This compound HT29 0.5 Comparable to Doxorubicin This compound MCF7 0.6 Comparable to Doxorubicin This compound A549 0.7 Comparable to Doxorubicin - Mechanism of Action : The cytotoxicity appears to be mediated through apoptosis induction and inhibition of key signaling pathways involved in cell proliferation . The compound's ability to inhibit tyrosine kinases has been noted as a significant factor in its anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity against various pathogens:

-

Antibacterial Effects : Studies have shown that the compound exhibits strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with effectiveness comparable to standard antibiotics like ampicillin .

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Antifungal Activity : Additionally, it has displayed antifungal properties, making it a candidate for further exploration in treating fungal infections .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : In a controlled clinical trial involving patients with advanced solid tumors, administration of the compound resulted in significant tumor reduction in over 30% of participants, with manageable side effects .

- Case Study 2 : A laboratory study indicated that the compound could effectively sensitize resistant cancer cell lines to conventional therapies, suggesting its potential role in overcoming drug resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications at specific positions on the dihydropyridine ring and substituents on the phenyl group can enhance or diminish its biological efficacy. Research suggests that electron-donating groups at certain positions improve cytotoxicity and selectivity towards cancer cells .

Q & A

Q. How can in silico toxicology models prioritize analogs for in vivo studies?

- Tools like ProTox-II predict hepatotoxicity (e.g., CYP3A4 inhibition) and cardiotoxicity (hERG binding). Ames test simulations assess mutagenicity. Positive controls (e.g., known toxic analogs) validate model accuracy. In vitro hepatocyte assays confirm predictions before rodent studies .

Methodological Notes

- Contradictory Data : Replicate experiments under GLP conditions and use statistical tools (e.g., Grubbs’ test) to exclude outliers. Cross-reference with crystallographic data to rule out polymorphic effects .

- Advanced Characterization : Synchrotron-based X-ray diffraction resolves ambiguous protonation states, while --HMBC NMR clarifies hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.